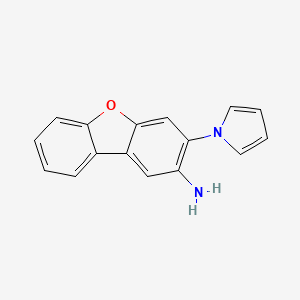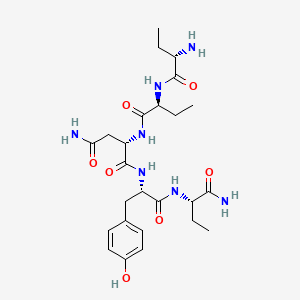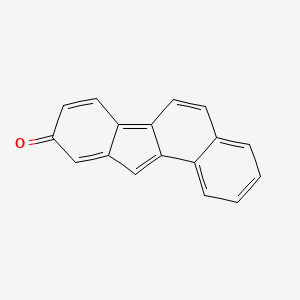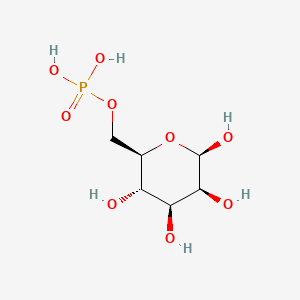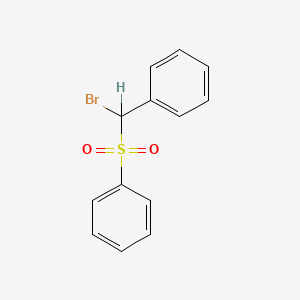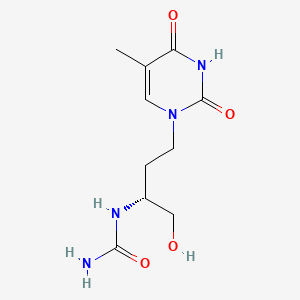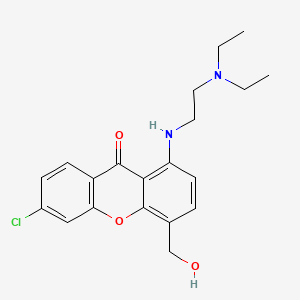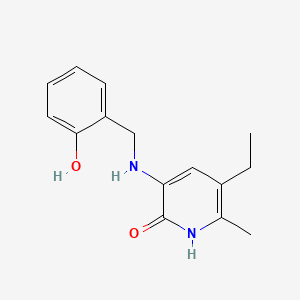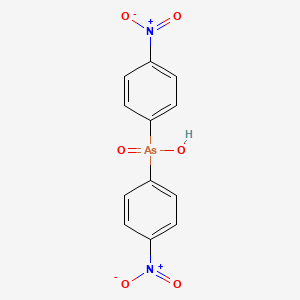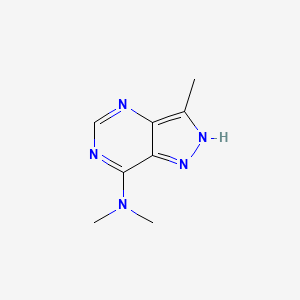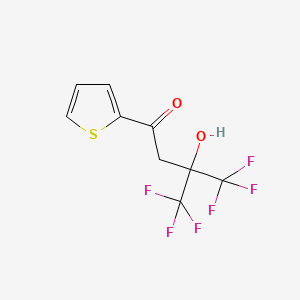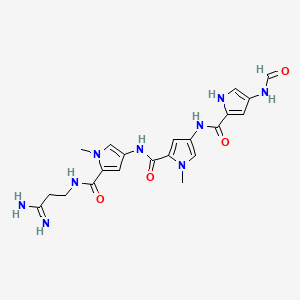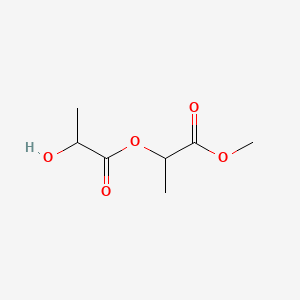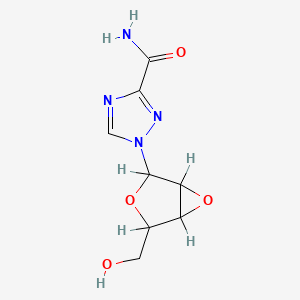
2',3'-Epoxy Ribavirin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Epoxy Ribavirin is a derivative of Ribavirin, a synthetic guanosine analogue with broad-spectrum antiviral activity. Ribavirin has been used to treat various viral infections, including hepatitis C, respiratory syncytial virus, and Lassa fever. The epoxy modification at the 2’ and 3’ positions of the ribose ring in Ribavirin enhances its chemical properties, potentially leading to improved antiviral efficacy and reduced cytotoxicity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Epoxy Ribavirin typically involves the following steps:
Starting Material: Ribavirin is used as the starting material.
Epoxidation: The hydroxyl groups at the 2’ and 3’ positions of the ribose ring are oxidized to form an epoxide.
Purification: The product is purified using chromatographic techniques to obtain pure 2’,3’-Epoxy Ribavirin.
Industrial Production Methods: Industrial production of 2’,3’-Epoxy Ribavirin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions: 2’,3’-Epoxy Ribavirin undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic conditions.
Major Products:
Diols: Formed by the reduction of the epoxide ring.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
2’,3’-Epoxy Ribavirin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogues with potential antiviral activity.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Industry: Used in the development of antiviral drugs and as a research tool in pharmaceutical studies.
作用機序
The mechanism of action of 2’,3’-Epoxy Ribavirin involves several pathways:
Inhibition of Viral RNA Synthesis: The compound interferes with the synthesis of viral RNA by inhibiting RNA-dependent RNA polymerase.
Lethal Mutagenesis: It induces mutations in the viral genome, leading to error catastrophe and loss of viral infectivity.
Immune Modulation: Enhances the host immune response by modulating cytokine production and promoting antiviral immunity.
類似化合物との比較
Ribavirin: The parent compound with broad-spectrum antiviral activity.
Viramidine: A prodrug of Ribavirin with improved pharmacokinetic properties.
Favipiravir: An antiviral compound with a similar mechanism of action but different chemical structure.
Uniqueness of 2’,3’-Epoxy Ribavirin:
Enhanced Chemical Stability: The epoxide modification enhances the chemical stability of the compound.
Potential for Reduced Cytotoxicity: The modification may reduce the cytotoxic effects associated with Ribavirin.
Improved Antiviral Efficacy: The compound has shown potential for improved antiviral efficacy compared to Ribavirin.
特性
CAS番号 |
131922-29-7 |
|---|---|
分子式 |
C8H10N4O4 |
分子量 |
226.19 g/mol |
IUPAC名 |
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H10N4O4/c9-6(14)7-10-2-12(11-7)8-5-4(16-5)3(1-13)15-8/h2-5,8,13H,1H2,(H2,9,14) |
InChIキー |
LNMRCEJNQCIOJF-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NN1C2C3C(O3)C(O2)CO)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


